2-Phenyl-2-(phenylthio)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenyl-2-(phenylthio)acetic acid involves efficient procedures, as demonstrated by Martinez et al. (2013), who developed large-scale processes for converting labeled methanol and bromoacetic acid into 2-(phenylthio)acetic acid derivatives (Martinez et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-(phenylthio)acetic acid and its complexes has been extensively studied. For instance, Mak et al. (1984) analyzed the crystal structures of (phenylthio)acetic acid and its zinc(II) and cadmium(II) complexes (Mak et al., 1984).
Chemical Reactions and Properties
The chemical reactions involving 2-Phenyl-2-(phenylthio)acetic acid are diverse. Xu et al. (2010) presented a method for synthesizing 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation, which highlights the compound's reactivity and versatility (Xu et al., 2010).
Physical Properties Analysis
Detailed studies on the physical properties of 2-Phenyl-2-(phenylthio)acetic acid are less common in the literature. However, the aforementioned studies on its molecular structure provide some insights into its physical characteristics.
Chemical Properties Analysis
The chemical properties of 2-Phenyl-2-(phenylthio)acetic acid, such as acidity and reactivity, have been explored in various studies. Pettit et al. (1968) reported on the acid dissociation constants of substituted (phenylthio)acetic acids, providing valuable information on its chemical behavior (Pettit et al., 1968).
Scientific Research Applications
Synthesis of Various Substituted 2(5H)-Furanones : 2-Phenyl-2-(phenylthio)acetic acid is used in the synthesis of a variety of substituted α-phenylthio-γ-butyrolactones, leading to the production of different types of substituted 2(5H)-furanones (Iwai et al., 1977).
Large-Scale Preparation of Labeled Compounds : The compound is utilized in large-scale procedures to convert labeled methanol and bromoacetic acid into various labeled acetic acids. These derivatives serve as versatile and stable labeling precursors in chemical synthesis (Martinez et al., 2013).
Study of Cytotoxic Compounds : It is involved in the formation of certain cytotoxic compounds, indicating its potential use in the study of cancer treatments and toxicology (Behzadi & Owen, 1974).
Investigating Acid Dissociation Constants : The preparation and study of acid dissociation constants of substituted (phenylthio)acetic acids provide insights into the electronic effects of substituents in phenyl rings, important for understanding chemical reactivity (Pettit et al., 1968).
Phenylacetic Acid in Human Blood : This compound, as a metabolite of 2-phenyl ethylamine, plays a role as a neuromodulator, with implications in the study of affective disorders like depression and schizophrenia (Mangani et al., 2004).
Anti-Inflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids, related to 2-Phenyl-2-(phenylthio)acetic acid, have been synthesized and studied for their anti-inflammatory activity, showing potential in medicinal applications (Atkinson et al., 1983).
Oxidation Kinetics and Mechanism Studies : The kinetics and mechanism of oxidation of (phenylthio)acetic acid by chloramine T have been explored, contributing to the understanding of chemical reaction dynamics (Srinivasan & Pitchumani, 1982).
Synthesis of Thiodifluorooxindole Derivatives : The compound is used in a transition-metal-free decarboxylative cyclization process to create thiodifluoroindoleone derivatives, highlighting its utility in organic synthesis (Huang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-phenyl-2-phenylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCQATUFLPHRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286337 | |
Record name | Phenyl(phenylsulfanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(phenylthio)acetic acid | |
CAS RN |
10490-07-0 | |
Record name | 10490-07-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl(phenylsulfanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenyl-2-(phenylsulfanyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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